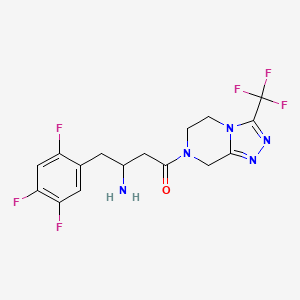

rac-Sitagliptin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFMDFFZMYYVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F6N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870361 | |

| Record name | 3-Amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of rac-Sitagliptin in Early-Stage Drug Discovery

Executive Summary

In the high-stakes environment of pharmaceutical R&D, racemic sitagliptin (rac-sitagliptin) serves not as a therapeutic candidate, but as a critical analytical and process validation tool . While the therapeutic efficacy of Sitagliptin (Januvia®) resides exclusively in the (

This technical guide delineates the utility of rac-sitagliptin in three specific domains: Chiral Method Development , High-Throughput Screening (HTS) Triage , and Asymmetric Synthesis Optimization .

Part 1: The Chemical Context

Sitagliptin acts as a competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Its molecular architecture contains a single chiral center at the

-

Eutomer: (

)-Sitagliptin (Active Pharmaceutical Ingredient). High affinity for DPP-4. -

Distomer: (

)-Sitagliptin (Impurity). Significantly lower affinity; considered a stereochemical impurity that must be controlled to <0.1% in the final drug substance. -

The Tool: rac-Sitagliptin.[1][2] Used to prove that analytical methods can distinguish between the two.

Why the Racemate is Mandatory

Regulatory bodies (FDA, EMA) require that any chiral method used for Quality Control (QC) must demonstrate resolution (

Part 2: Analytical Method Development (The Core Application)

The primary role of rac-sitagliptin is to facilitate the development of Chiral HPLC and SFC (Supercritical Fluid Chromatography) methods.

The "Racemate Screen" Workflow

In early discovery, analytical chemists must rapidly identify a stationary phase (column) that separates the enantiomers. This is done by injecting rac-sitagliptin onto a bank of chiral columns.

Workflow Diagram: Chiral Method Development

Caption: Iterative workflow for establishing enantioselectivity using rac-sitagliptin as the system suitability standard.

Protocol: Chiral SFC Screening

SFC is preferred over HPLC in early discovery due to speed and lower solvent consumption.

Objective: Achieve baseline separation of (

Materials:

-

Sample: rac-Sitagliptin dissolved in Methanol (1 mg/mL).

-

Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC (4.6 x 150 mm, 5 µm).

-

Modifier: Methanol with 0.1% Diethylamine (DEA) or Isopropylamine (IPA). Note: Basic additives are crucial for sitagliptin to suppress peak tailing of the primary amine.

Step-by-Step Protocol:

-

System Equilibration: Set CO2 backpressure to 120 bar and temperature to 40°C. Flow rate: 3.0 mL/min.

-

Gradient Scouting: Run a generic gradient from 5% to 40% Modifier over 5 minutes.

-

Injection: Inject 5 µL of rac-sitagliptin.

-

Evaluation: Identify the column yielding two distinct peaks with

. -

Isocratic Optimization: Convert the successful gradient point (e.g., elution at 25%) into an isocratic method (hold 25% Modifier) for robust QC.

Data Output Example (SFC):

| Parameter | Optimized Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | CO2 / Methanol + 0.1% DEA (70:30) |

| Flow Rate | 3.0 mL/min |

| Retention ( | 2.4 min |

| Retention ( | 3.1 min |

| Resolution ( | 3.8 (Pass) |

Part 3: Biological Validation & Eutomer Identification

In the "Hit-to-Lead" phase, researchers often synthesize the racemate first because it is synthetically accessible (non-stereoselective routes are faster).

The "Half-Potency" Rule

If a biological target (DPP-4) is stereoselective, the racemate will typically exhibit an IC50 value roughly double that of the pure eutomer (assuming the distomer is inactive).

-

Hypothesis: If rac-sitagliptin shows potent inhibition, it confirms the scaffold is valid.

-

Action: Deconvolute the mixture (separate enantiomers via Prep-HPLC) to identify the eutomer.

Diagram: Biological Logic Gate

Caption: Logic flow for using racemic mixtures to triage scaffolds before investing in asymmetric synthesis.

Part 4: Synthetic Route Scouting

Before establishing the complex asymmetric hydrogenation route (Rh-Josiphos catalyst) used in commercial manufacturing, chemists use rac-sitagliptin to optimize the "downstream" chemistry.

Reaction Optimization without Costly Catalysts

Developing the amide coupling or salt formation steps does not require enantiopure material.

-

Cost Efficiency: Using the racemate allows chemists to optimize temperature, solvent, and yield of the final steps without consuming expensive chiral intermediates.

-

Safety Testing: Initial toxicology screens (e.g., Ames test) can sometimes be performed on the racemate to rule out gross toxicity of the chemical scaffold itself, independent of chirality.

Calculating Enantiomeric Excess (ee)

When the asymmetric route is attempted, the rac-sitagliptin sample acts as the "zero point" for the analytical assay.

References

-

FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[3][4][5][6] [Link]

-

Hansen, K. B., et al. (2009). First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. Organic Process Research & Development. [Link]

-

Zeng, K., et al. (2010). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Journal of Chromatographic Science. [Link]

-

Desai, D., et al. (2013). Chiral Separation of Sitagliptin Phosphate Enantiomers by HPLC. International Journal of Analytical and Bioanalytical Chemistry. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hhs.gov [hhs.gov]

- 6. fda.gov [fda.gov]

Methodological & Application

Application Note: A Comprehensive Guide to Chiral HPLC Method Development for the Separation of Rac-Sitagliptin

Abstract

This technical guide provides a detailed protocol and in-depth scientific rationale for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of sitagliptin. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a chiral drug where the therapeutic efficacy resides in the (R)-enantiomer.[1] Consequently, the accurate quantification of the (S)-enantiomer as a chiral impurity is a critical requirement in pharmaceutical quality control. This document outlines a systematic approach to method development, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and a comprehensive validation protocol according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Imperative of Chiral Separation for Sitagliptin

Sitagliptin is a cornerstone in the management of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The sitagliptin molecule possesses a single chiral center, resulting in two enantiomers: (R)-sitagliptin and (S)-sitagliptin. The pharmacological activity is exclusively attributed to the (R)-enantiomer, rendering the (S)-enantiomer an undesirable impurity.[1] Therefore, regulatory bodies necessitate stringent control and quantification of the (S)-enantiomer in both the active pharmaceutical ingredient (API) and the final drug product.

Chiral HPLC is the preeminent analytical technique for the enantioselective separation of chiral compounds.[4] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, their separation.[5] This application note will detail two robust methods for the separation of rac-sitagliptin, utilizing polysaccharide-based CSPs, which are widely recognized for their broad enantioselectivity.[1]

Foundational Principles: Chiral Recognition on Polysaccharide-Based CSPs

The successful chiral separation of sitagliptin hinges on the selection of an appropriate CSP. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated exceptional efficacy in resolving a wide array of chiral compounds, including sitagliptin.[1][6] The chiral recognition mechanism of these phases is a complex interplay of various intermolecular interactions.[5]

The stationary phases recommended in this guide, Chiralcel® OD-RH and Chiralpak® IC, are based on cellulose derivatives. The chiral selector is either coated (OD-RH) or immobilized (IC) on a silica support.[2][6][7] The separation of sitagliptin enantiomers is achieved through a combination of:

-

Hydrogen Bonding: The amide and carbonyl groups in the carbamate derivatives of the polysaccharide backbone can form hydrogen bonds with the primary amine and amide groups of the sitagliptin molecule.

-

Dipole-Dipole Interactions: The polar functional groups on both the CSP and the analyte contribute to dipole-dipole interactions.

-

Steric Interactions: The three-dimensional structure of the chiral grooves and cavities on the CSP surface allows for a more favorable steric fit for one enantiomer over the other.

The trifluoromethyl and trifluorophenyl groups in the sitagliptin structure also play a role in the overall interaction with the CSP. The precise combination and strength of these interactions for each enantiomer result in differential retention and, consequently, separation.

A Systematic Approach to Chiral Method Development

A systematic and logical workflow is crucial for the efficient development of a robust chiral HPLC method. The following diagram illustrates the key stages of this process.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41626G [pubs.rsc.org]

synthesis of rac-sitagliptin from trifluorophenylacetic acid

Application Note: Scalable Synthesis of rac-Sitagliptin via the Meldrum's Acid Activation Pathway

Abstract

This technical guide details the laboratory-scale synthesis of rac-sitagliptin (MK-0431), a dipeptidyl peptidase-4 (DPP-4) inhibitor, utilizing 2,4,5-trifluorophenylacetic acid (TFPAA) as the primary starting material. Unlike traditional routes dependent on expensive chiral auxiliaries or transition-metal catalyzed hydrogenation for enantiopurity, this protocol focuses on the efficient generation of the racemic mixture. This is essential for the production of analytical reference standards, toxicology screening, and early-stage pharmacokinetic profiling. The methodology employs a high-atom-economy Meldrum’s acid activation strategy to assemble the

Introduction & Strategic Rationale

Sitagliptin is a pyrazine-derived inhibitor of DPP-4, widely prescribed for Type 2 Diabetes Mellitus. While the commercial manufacturing process (Merck) relies on highly enantioselective Rh-catalyzed hydrogenation or transaminase biocatalysis to yield the (

Why the Meldrum's Acid Route?

Direct coupling of phenylacetic acids to form

-

Activation: It acts as a superior acyl anion equivalent, allowing activation of TFPAA under mild conditions.

-

One-Pot Potential: The formation of the

-keto amide can often be telescoped, reducing isolation steps. -

Safety: It avoids the use of hazardous acid chlorides or highly reactive diazomethane derivatives often found in homologation reactions.

Retrosynthetic Analysis

The synthesis disconnects the molecule at the amide bond and the

Figure 1: Retrosynthetic disconnection showing the assembly of the backbone via the Meldrum's acid adduct.

Experimental Protocol

Phase 1: Activation and Coupling (Formation of the -Keto Amide)

This step activates TFPAA and couples it with the triazolopyrazine heterocycle.

Reagents:

-

2,4,5-Trifluorophenylacetic acid (TFPAA) [CAS: 209995-38-0]

-

Meldrum’s acid [CAS: 2033-24-1]

-

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl (Triazole-HCl) [CAS: 762240-92-6]

-

1,1'-Carbonyldiimidazole (CDI) or Pivaloyl Chloride

-

4-Dimethylaminopyridine (DMAP) (Catalytic)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask under nitrogen, dissolve TFPAA (1.0 equiv) in anhydrous ACN (10 vol). Add CDI (1.1 equiv) portion-wise at 0°C. Stir for 1 hour at room temperature to form the active acyl imidazole.

-

Meldrum's Adduct Formation: Add Meldrum’s acid (1.1 equiv) to the reaction mixture. Stir at 50–60°C for 4–6 hours.

-

Checkpoint: Monitor by HPLC/TLC. The disappearance of TFPAA indicates the formation of the acyl-Meldrum's intermediate.

-

-

Coupling: Cool the mixture to room temperature. Add Triazole-HCl (1.0 equiv) and

-Toluenesulfonic acid (catalytic, 0.1 equiv) or TFA. -

Reflux: Heat the reaction to reflux (approx. 80°C) for 6–8 hours.

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

-

Yield Expectation: 80–90% as a solid.[10]

-

Phase 2: Enamine Formation (Dehydrositagliptin)

Conversion of the ketone to the enamine functionality.[1]

Reagents:

- -Keto Amide (from Phase 1)[1]

-

Ammonium Acetate (NH4OAc)

-

Methanol (MeOH) or Isopropanol (IPA)

-

Ammonium Hydroxide (25% aq)

Step-by-Step Methodology:

-

Dissolve the

-keto amide (1.0 equiv) in MeOH (10 vol). -

Add Ammonium Acetate (5.0 equiv).

-

Add Ammonium Hydroxide (2.0 equiv) to buffer the solution.

-

Heat to 50–60°C for 4–8 hours. The product (enamine) often precipitates out of the solution or forms a thick slurry.

-

Isolation: Cool to 0°C. Filter the solid precipitate. Wash with cold MeOH/Water (1:1).

-

Drying: Vacuum dry at 40°C.

-

Purity: Usually >95% and can be used directly in the reduction step.

-

Phase 3: Non-Selective Reduction to rac-Sitagliptin

This step reduces the carbon-nitrogen double bond. Unlike the industrial process using Rh-Josiphos (which yields >99% ee

Reagents:

-

Enamine Intermediate (from Phase 2)

-

Sodium Cyanoborohydride (NaCNBH3) or Sodium Borohydride (NaBH4)

-

Acetic Acid (glacial)

-

Methanol (MeOH)[11]

Step-by-Step Methodology:

-

Dissolution: Suspend the Enamine (1.0 equiv) in MeOH (15 vol) and Acetic Acid (5 vol). Cool to 0°C.

-

Reduction: Add NaCNBH3 (2.0 equiv) portion-wise over 30 minutes.

-

Note: NaCNBH3 is preferred over NaBH4 in acidic media as it selectively reduces the iminium ion formed in situ without excessive side reactions. If using NaBH4, maintain temperature strictly at -15°C to 0°C to prevent over-reduction or amide cleavage.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.

-

Checkpoint: HPLC should show complete consumption of the enamine.

-

-

Quench: Quench carefully with saturated aqueous NaHCO3 until pH is neutral/slightly basic (pH ~8).

-

Extraction: Extract with Isopropyl Acetate or DCM (3x).

-

Purification: The crude residue is rac-sitagliptin free base. For high purity, recrystallize from Isopropanol/Heptane or convert to the phosphate salt by treating with Phosphoric acid (85%) in Ethanol.

Quantitative Data Summary

| Step | Transformation | Key Reagents | Typical Yield | Critical Parameter |

| 1 | TFPAA Activation | CDI, Meldrum's Acid | 85-92% | Anhydrous conditions essential for CDI. |

| 2 | Decarboxylative Coupling | Triazole-HCl, Acid Cat. | 75-85% | CO2 evolution must be controlled (venting). |

| 3 | Enamine Formation | NH4OAc, MeOH | 90-95% | Product precipitation drives equilibrium. |

| 4 | Reduction (Racemic) | NaCNBH3, AcOH | 70-80% | Temperature control prevents impurity formation. |

Reaction Pathway Diagram

Figure 2: Step-by-step reaction workflow from TFPAA to rac-sitagliptin.

Safety & Troubleshooting

-

CO2 Evolution: The decarboxylation step (Phase 1, Step 4) generates significant gas. Ensure reaction vessels are not sealed tight and have adequate venting to a fume hood.

-

Cyanoborohydride: NaCNBH3 releases toxic HCN gas if exposed to strong acids. Always use in a well-ventilated hood and quench reaction mixtures with base (NaHCO3 or NaOH) before disposal to neutralize cyanide species.

-

Solubility: The enamine intermediate is poorly soluble in MeOH at room temperature, which aids in purification by filtration. However, ensure it is fully suspended/dissolved during the reduction step (using AcOH helps solubility).

References

-

Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society.[3] Link

- Xu, F., et al. (2008). "Discovery of a Highly Efficient Chemical Synthesis of Sitagliptin." Process Chemistry in the Pharmaceutical Industry.

-

Balsells, J., et al. (2010). "A Novel and Efficient Synthesis of Sitagliptin via a Ru-Catalyzed Asymmetric Hydrogenation." Organic Process Research & Development. Link

-

Ye, F., et al. (2021).[1] "Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation."[1] RSC Advances. Link

-

Hsiao, Y., et al. (2004). "Highly Efficient Synthesis of beta-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society.[3] Link

Sources

- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 2. CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP3524605A1 - New efficient process for the preparation of sitagliptin - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 7. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 8. (PDF) Synthesis of Sitagliptin [academia.edu]

- 9. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate - Google Patents [patents.google.com]

Application Note: A Comprehensive Protocol for the Chiral Resolution of Sitagliptin Enantiomers Using Polysaccharide-Based Chiral Stationary Phases

Abstract & Introduction

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes.[1] Its therapeutic efficacy is exclusively attributed to the (R)-enantiomer. Consequently, the rigorous quantification of the inactive or potentially harmful (S)-enantiomer is a critical quality control parameter mandated by regulatory bodies worldwide. This application note provides a detailed, field-proven protocol for the robust and reproducible separation of sitagliptin enantiomers. We will explore methodologies utilizing Daicel's renowned polysaccharide-based chiral stationary phases (CSPs), specifically the CHIRALPAK® series, under both normal-phase and reversed-phase conditions. This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just procedural steps, but the scientific rationale underpinning method development and optimization.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The remarkable enantioselective capabilities of CHIRALPAK® columns stem from their chiral selectors: high-purity cellulose or amylose derivatives coated or immobilized onto a silica gel support.[2][3] These polysaccharide polymers adopt a stable, helical secondary structure, forming well-defined chiral grooves or cavities.[3]

Chiral recognition is a multifactorial process governed by the differential interaction between the enantiomers and the CSP.[4] For separation to occur, transient diastereomeric complexes are formed between the analyte and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times. The primary forces involved include:

-

Hydrogen Bonding: Interactions between polar functional groups on the analyte (like the amine and carbonyl groups in sitagliptin) and the carbamate groups on the CSP.

-

π-π Interactions: Stacking between the aromatic rings of sitagliptin and the phenyl groups of the chiral selector.

-

Steric Hindrance: The three-dimensional arrangement of the analyte must fit optimally into the chiral cavity of the CSP. One enantiomer will invariably have a more favorable spatial fit than the other, enhancing interaction and increasing its retention time.

-

Dipole-Dipole Interactions: Occur between polar bonds in the analyte and the CSP.

The choice of mobile phase and additives plays a crucial role by modulating these interactions, thereby influencing retention and selectivity.[4]

Caption: Chiral recognition mechanism on a polysaccharide-based CSP.

Validated Protocols for Sitagliptin Enantiomer Resolution

We present three robust methods for the separation of sitagliptin enantiomers. Method 1 is based on the United States Pharmacopeia (USP) monograph, providing an authoritative benchmark. Methods 2 and 3 offer powerful alternatives using reversed-phase conditions and immobilized CSPs for enhanced solvent flexibility.

Method 1: Normal-Phase Separation (USP Method) on CHIRALPAK® AD-H

This method is the official procedure listed in the USP for determining the enantiomeric purity of Sitagliptin Phosphate.[5] CHIRALPAK® AD-H is a coated CSP based on amylose tris(3,5-dimethylphenylcarbamate).

3.1.1 Chromatographic Conditions

| Parameter | Specification | Causality & Field Insights |

| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm [5] | The amylose-based selector of the AD-H column provides excellent recognition for sitagliptin. The 250 mm length ensures high efficiency and resolution. |

| Mobile Phase | Dehydrated Alcohol / n-Heptane / Diethylamine / Water (600:400:1:1, v/v/v/v)[5] | A classic normal-phase eluent. Heptane is the weak solvent, while alcohol acts as the polar modifier to control retention. Diethylamine (DEA) is a critical basic additive that minimizes peak tailing by neutralizing acidic sites on the silica surface and improving interaction with the basic sitagliptin molecule.[6] The small amount of water helps to maintain consistent column activity. |

| Flow Rate | 0.8 mL/min[5] | This flow rate provides a good balance between analysis time and resolution on a 4.6 mm ID column. |

| Column Temp. | 35 °C[5] | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency. It ensures method robustness against ambient temperature fluctuations. |

| Detection | UV at 268 nm[5] | This wavelength is near the absorbance maximum for sitagliptin, providing good sensitivity. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

3.1.2 Step-by-Step Protocol

-

Mobile Phase Preparation: Carefully measure and mix 600 mL of dehydrated alcohol, 400 mL of n-Heptane, 1.0 mL of Diethylamine, and 1.0 mL of HPLC-grade water. Filter through a 0.45 µm membrane and degas thoroughly.

-

System Equilibration: Install the CHIRALPAK® AD-H column and flush with the mobile phase at a reduced flow rate (e.g., 0.3 mL/min) for 10 minutes. Gradually increase to the target flow rate of 0.8 mL/min and equilibrate until a stable baseline is achieved (typically 30-60 minutes).

-

Sample Preparation: Prepare a solution of the sitagliptin sample at a concentration of approximately 8 mg/mL in the mobile phase.

-

System Suitability: Inject a system suitability mixture containing both (R)- and (S)-sitagliptin. The USP requires a resolution of not less than 1.5 between the two enantiomer peaks.[5] The (S)-enantiomer is expected to elute before the (R)-enantiomer.[5]

-

Analysis: Inject the sample solution and integrate the peak areas for the (S)- and (R)-enantiomers.

Method 2: Reversed-Phase Separation on CHIRALPAK® IC

This method provides an excellent alternative for labs preferring aqueous mobile phases. CHIRALPAK® IC is a coated CSP based on cellulose tris(3,5-dichlorophenylcarbamate).

3.2.1 Chromatographic Conditions

| Parameter | Specification | Causality & Field Insights |

| Column | CHIRALPAK® IC, 250 x 4.6 mm, 5 µm [7][8] | The cellulose-based selector with electron-withdrawing chloro-substituents on the phenylcarbamate groups offers a different selectivity profile compared to the AD-H column, which is highly effective under reversed-phase conditions. |

| Mobile Phase | 10 mM Ammonium Acetate with 0.05% Diethylamine – Acetonitrile (40:60, v/v)[7][8] | This is a reversed-phase polar ionic mode. The ammonium acetate buffer controls the ionic strength and pH, which is crucial for consistent retention and peak shape.[9] Acetonitrile serves as the organic modifier. DEA is again used as a basic additive to prevent peak tailing. |

| Flow Rate | 1.0 mL/min[8] | A standard flow rate for a 4.6 mm ID column that ensures efficient separation. |

| Column Temp. | 25 °C (Ambient)[1] | This method is robust at ambient temperature, simplifying the experimental setup. |

| Detection | UV at 266 nm[1] | Provides optimal sensitivity for sitagliptin detection. |

| Injection Vol. | 20 µL[8] | A slightly larger injection volume can be used to enhance the detection of the impurity (S)-enantiomer. |

3.2.2 Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Aqueous Component: Prepare a 10 mM Ammonium Acetate solution and add 0.05% (v/v) Diethylamine. Adjust pH if necessary (though often used as is). Filter through a 0.45 µm membrane.

-

Final Mobile Phase: Mix the aqueous component and Acetonitrile in a 40:60 (v/v) ratio. Degas thoroughly.

-

-

System Equilibration: Install the CHIRALPAK® IC column. Crucially, if the column was previously used with normal-phase solvents, it must be flushed with an intermediate solvent like 2-propanol before introducing the aqueous mobile phase. Equilibrate with the mobile phase until the baseline is stable.

-

Sample Preparation: Dissolve the sitagliptin sample in the mobile phase to a suitable concentration (e.g., 0.5 - 1.0 mg/mL).

-

System Suitability: Inject a racemic standard. A resolution of greater than 3.0 has been reported for this method.[7][8]

-

Analysis: Inject the sample solution and quantify the enantiomers by peak area.

Method 3: Normal-Phase Separation on an Immobilized CSP (CHIRALPAK® IA/IC-3)

Immobilized CSPs, where the chiral selector is covalently bonded to the silica support, offer universal solvent compatibility.[10] This allows for a much wider range of solvents to be used in method development and can lead to unique selectivities. CHIRALPAK® IA is immobilized amylose tris(3,5-dimethylphenylcarbamate).

3.3.1 Chromatographic Conditions

| Parameter | Specification | Causality & Field Insights |

| Column | CHIRALPAK® IA or IC-3, 150 x 4.6 mm, 3 or 5 µm [11][12] | Immobilized columns are highly robust and can be used with solvents like THF, MTBE, or ethyl acetate, which would destroy traditional coated CSPs.[10] The shorter 150 mm column with smaller particles (3 µm) can provide faster analysis times with high efficiency. |

| Mobile Phase | n-Hexane / 2-Propanol / Ethylenediamine (50:50:0.1, v/v/v)[13] | A simple and effective normal-phase system. The 50:50 ratio of hexane to alcohol provides strong elution strength. Ethylenediamine, a slightly stronger base than DEA, is highly effective at improving peak symmetry for basic analytes.[11][12] |

| Flow Rate | 0.5 - 1.0 mL/min[11][12] | Adjust flow rate based on column dimensions and particle size to maintain optimal efficiency and manageable backpressure. |

| Column Temp. | 35 °C[11][12] | Provides better kinetics and reproducibility. |

| Detection | UV at 265 nm[11][12] | Optimal wavelength for detection. |

| Injection Vol. | 10 µL[12] | Standard injection volume. |

3.3.2 Step-by-Step Protocol

-

Mobile Phase Preparation: Precisely mix 500 mL of n-Hexane, 500 mL of 2-Propanol, and 1.0 mL of Ethylenediamine. Filter and degas.

-

System Equilibration: Install the CHIRALPAK® IA or IC-3 column and equilibrate with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dissolve the sitagliptin sample in the mobile phase.

-

System Suitability: Inject a racemic standard. A resolution of ≥2.5 is readily achievable.[12]

-

Analysis: Inject the sample and perform quantification.

Summary of Methods & Data Presentation

The table below summarizes the key performance parameters of the described methods, allowing for an at-a-glance comparison to select the most suitable protocol for your laboratory's needs.

| Parameter | Method 1 (USP) | Method 2 (Reversed-Phase) | Method 3 (Immobilized CSP) |

| Column | CHIRALPAK® AD-H (250mm) | CHIRALPAK® IC (250mm) | CHIRALPAK® IA/IC-3 (150mm) |

| Mode | Normal Phase | Reversed Phase | Normal Phase |

| Mobile Phase | Alcohol/Heptane/DEA/Water | ACN/Ammonium Acetate/DEA | Hexane/IPA/Ethylenediamine |

| Reported Resolution | ≥ 1.5[5] | > 3.0[7][8] | ≥ 2.5[12] |

| Key Advantage | Official USP Method | Aqueous mobile phase | High solvent flexibility, robust |

Experimental Workflow & System Validation

A successful chiral separation relies on a systematic and validated workflow.

Caption: General experimental workflow for chiral HPLC analysis.

Self-Validating System: Every protocol must be self-validating. The System Suitability Test (SST) is non-negotiable. Before any sample analysis, a racemic or mixed standard must be injected to confirm that the system can achieve the required resolution. If the SST fails, the analysis must be halted, and the system must be troubleshot. This ensures the trustworthiness of every subsequent injection.

References

-

ResearchGate. (n.d.). Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase. Retrieved February 5, 2026, from [Link]

-

Ramesh, T., Rao, P. N., & Suresh, K. (n.d.). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Retrieved February 5, 2026, from [Link]

-

Teledyne ISCO. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. Retrieved February 5, 2026, from [Link]

-

Chiral Technologies. (n.d.). Instruction manual for chiralpak® ad-h. HPLC. Retrieved February 5, 2026, from [Link]

-

Al-Majed, A. R., Bakr, A. A., Abida, O., & Belal, F. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(24), 5906. [Link]

-

International Journal of Current Science Research and Review. (n.d.). Various Analytical Methods for Analysis of Sitagliptin. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Retrieved February 5, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Retrieved February 5, 2026, from [Link]

-

Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Retrieved February 5, 2026, from [Link]

-

Tsubogo, T., & Uchida, S. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5369-5374. [Link]

-

Chiral Technologies Europe. (n.d.). Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Retrieved February 5, 2026, from [Link]

-

Daicel. (n.d.). U.S. Pharmacopeia method - Sitagliptin Phosphate: Enantiomeric Purity. Retrieved February 5, 2026, from [Link]

-

Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved February 5, 2026, from [Link]

-

Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved February 5, 2026, from [Link]

-

Kim, D. Y., Kim, H. R., & Jew, S. (2020). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 25(11), 2648. [Link]

-

Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IF COLUMNS. Retrieved February 5, 2026, from [Link]

-

Daicel. (n.d.). Sitagliptin (racemic) Application. Retrieved February 5, 2026, from [Link]

-

Daicel. (n.d.). Sitagliptin (racemic) Application. Retrieved February 5, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

- 4. researchgate.net [researchgate.net]

- 5. search.daicelchiral.com [search.daicelchiral.com]

- 6. chiraltech.com [chiraltech.com]

- 7. jocpr.com [jocpr.com]

- 8. jocpr.com [jocpr.com]

- 9. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. hplc.eu [hplc.eu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sitagliptin (racemic) | DAICEL Chiral Application Search [search.daicelchiral.com]

Application Note: Chiral Separation of Sitagliptin Racemate by High-Performance Liquid Chromatography

Introduction: The Significance of Enantiomeric Purity for Sitagliptin

Sitagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor prescribed for the management of type 2 diabetes mellitus.[1][2] The therapeutic efficacy of sitagliptin is attributed solely to the (R)-enantiomer.[3] The (S)-enantiomer is considered an impurity and its presence in the final drug product must be strictly controlled to ensure safety and efficacy.[4][5] Consequently, the development of robust and reliable analytical methods for the enantiomeric separation of sitagliptin is of paramount importance in pharmaceutical quality control.[4][5]

High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) is the predominant technique for resolving enantiomers.[5][6] This application note provides a comprehensive guide to the liquid chromatography conditions for the analysis of sitagliptin racemate, detailing two validated methods and the scientific principles underpinning the experimental design.

Principles of Chiral Separation by HPLC

The separation of enantiomers by HPLC is achieved by exploiting their differential interactions with a chiral stationary phase. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging.[4][5] A CSP creates a chiral environment within the column. The chiral selector, which is immobilized on the stationary phase support, interacts with the enantiomers to form transient diastereomeric complexes. These complexes have different energies of formation and dissociation, leading to different retention times for each enantiomer and enabling their separation.

The choice of CSP and the composition of the mobile phase are critical factors that govern the selectivity and resolution of the enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent enantioselective capabilities for a wide range of chiral compounds, including sitagliptin.[7]

Methodology and Experimental Protocols

Two robust and validated reversed-phase HPLC (RP-HPLC) methods for the chiral separation of sitagliptin are presented below. Both methods have been demonstrated to be accurate, precise, and suitable for the quantitative determination of the (S)-enantiomer in bulk drug substances.[4][8]

Method 1: Chiralcel OD-RH Based Separation

This method utilizes a cellulose-based chiral stationary phase for the enantiomeric resolution of sitagliptin. The pH of the mobile phase buffer plays a crucial role in achieving optimal chromatographic performance and resolution.[8]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the sitagliptin sample in the mobile phase.

-

For validation purposes, a solution of the sitagliptin bulk drug sample can be spiked with a known concentration of the (S)-enantiomer (e.g., 0.5%).[5]

-

-

HPLC System and Conditions:

-

HPLC System: An Agilent 1260 Infinity series or equivalent HPLC system equipped with a UV detector.[4]

-

Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A mixture of 3M potassium di-hydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile in a ratio of 60:30:10 (v/v/v).[8]

-

Flow Rate: 0.5 mL/min.[5]

-

Detection Wavelength: 267 nm.[9]

-

Injection Volume: 20 µL.[8]

-

Column Temperature: Ambient.

-

-

Data Acquisition and Analysis:

-

Integrate the peaks corresponding to the (S)- and (R)-enantiomers.

-

The method should achieve a resolution of not less than 3.0 between the two enantiomers.[8]

-

Method 2: Chiralpak IC Based Separation

This method employs a different cellulose-based chiral stationary phase, Chiralpak IC, and a distinct mobile phase composition to achieve the enantiomeric separation of sitagliptin.[4]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the sitagliptin sample in the mobile phase to a final concentration of 2.0 mg/mL.[4]

-

-

HPLC System and Conditions:

-

HPLC System: An Agilent 1260 Infinity series or equivalent HPLC system with a UV detector.[4]

-

Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A mixture of 10 mM ammonium acetate with 0.05% diethylamine and acetonitrile in a ratio of 40:60 (v/v).[4][10]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 266 nm.[4]

-

Injection Volume: 20 µL.[4]

-

Column Temperature: 25°C.[4]

-

-

Data Acquisition and Analysis:

-

Integrate the peaks for both enantiomers.

-

A resolution of greater than 2.5 is typically achieved with this method.[4]

-

Data Presentation

The following table summarizes the key chromatographic conditions for the two presented methods for sitagliptin enantiomer separation.

| Parameter | Method 1 | Method 2 |

| Column | Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)[8] | Chiralpak IC (250 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | 3M Potassium di-hydrogen phosphate buffer (pH 4.0) – Methanol – Acetonitrile (60:30:10, v/v/v)[8] | 10 mM Ammonium acetate with 0.05% Diethylamine – Acetonitrile (40:60, v/v)[4] |

| Flow Rate | 0.5 mL/min[5] | 1.0 mL/min[4] |

| Column Temperature | Ambient | 25°C[4] |

| Detection Wavelength | 267 nm[9] | 266 nm[4] |

| Injection Volume | 20 µL[8] | 20 µL[4] |

Method Validation and Performance

Both methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[4][8][11] Key validation parameters are summarized below:

| Parameter | Method 1 | Method 2 |

| Linearity Range | 30–300 ng/mL (r² = 0.9996)[8] | 0.0003–0.0045 mg/mL (r² = 0.9991)[4] |

| LOD | 8 ng/mL[8] | 0.0001 mg/mL[4] |

| LOQ | 30 ng/mL[8] | 0.0003 mg/mL[4] |

| Recovery | 99.06% to 100.2%[5][8] | 95.7% to 101.7%[4] |

| Resolution | ≥ 3.0[8] | < 3.0 (typically > 2.5)[4] |

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the chiral analysis of sitagliptin by HPLC.

Caption: General workflow for sitagliptin racemate analysis by HPLC.

Causality Behind Experimental Choices

-

Chiral Stationary Phase: The selection of a polysaccharide-based CSP (Chiralcel OD-RH or Chiralpak IC) is based on their proven ability to form effective, albeit transient, diastereomeric complexes with a wide range of chiral molecules, including sitagliptin. The differing spatial arrangements of the chiral centers on the CSP and the analyte enantiomers lead to variations in interaction energies, which is the fundamental basis for separation.

-

Mobile Phase Composition:

-

Organic Modifier: Acetonitrile and methanol are common organic modifiers in reversed-phase chromatography. Their ratio in the mobile phase is optimized to control the retention time and resolution of the enantiomers.

-

Buffer and Additives: The use of buffers like potassium di-hydrogen phosphate or ammonium acetate helps to maintain a constant pH, which is crucial as the ionization state of sitagliptin can significantly affect its interaction with the CSP.[8] Additives such as diethylamine can act as silanol masking agents, reducing peak tailing and improving peak shape.

-

-

Detection Wavelength: The choice of 266-267 nm for UV detection corresponds to a wavelength where sitagliptin exhibits significant absorbance, ensuring high sensitivity for both the parent compound and its enantiomeric impurity.[4][9]

Conclusion

The accurate determination of the enantiomeric purity of sitagliptin is a critical aspect of its quality control. The two HPLC methods detailed in this application note provide robust and reliable approaches for the chiral separation of sitagliptin racemate. The selection of the appropriate chiral stationary phase and the careful optimization of the mobile phase composition are key to achieving the desired resolution and sensitivity. These methods, having been validated according to ICH guidelines, are suitable for routine use in pharmaceutical development and manufacturing environments.

References

-

Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC - JOCPR. Available at: [Link]

-

Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - RSC Publishing. Available at: [Link]

-

Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase | Request PDF - ResearchGate. Available at: [Link]

-

Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph using Lux® 5 µm Amylose-1 Column - Phenomenex. Available at: [Link]

-

Development and Validation of an RP-HPLC Method for Analysis of Sitagliptin. Available at: [Link]

-

HPLC analysis with chiral stationary phase. Retention time: (1) (R) - ResearchGate. Available at: [Link]

-

Analytical Methods for Determination of Sitagliptin - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Various Analytical Methods for Analysis of Sitagliptin - International Journal of Current Science Research and Review. Available at: [Link]

-

Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Available at: [Link]

-

A simple validated rp-hplc method for the estimation of sitagliptin phosphate in bulk and pharmaceutical tablet dosage form - SciSpace. Available at: [Link]

-

Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase | Semantic Scholar. Available at: [Link]

-

rp-hplc method development and validation for the determination of sitagliptin in bulk and pharmaceutical dosage form. Available at: [Link]

-

Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Available at: [Link]

-

Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC - JOCPR. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijcsrr.org [ijcsrr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41626G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. ijtsrd.com [ijtsrd.com]

- 10. jocpr.com [jocpr.com]

- 11. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Sitagliptin Enantiomer Analysis

Welcome to the technical support center for sitagliptin enantiomer analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice for one of the most common chromatographic challenges: peak tailing. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying scientific principles, ensuring a robust understanding of your chiral separations.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a basic compound like sitagliptin?

A1: The most frequent cause of peak tailing for basic compounds such as sitagliptin is secondary interactions between the analyte and the stationary phase. Specifically, the amine functional groups in sitagliptin can interact with acidic residual silanol groups on the surface of silica-based chiral stationary phases, leading to this issue.[1][2][3]

Q2: How critical is the mobile phase pH in my sitagliptin enantiomer analysis?

A2: Mobile phase pH is a critical parameter.[4][5][6] For a basic compound like sitagliptin, the pH dictates its ionization state. An incorrectly chosen pH can lead to a mixture of ionized and unionized species, causing peak distortion.[7] Generally, for basic compounds, a lower pH (around 2.5-4.0) is used to protonate the silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[1][2][8]

Q3: Can the choice of chiral column affect peak tailing?

A3: Absolutely. The choice of the chiral stationary phase (CSP) is paramount for both separation and peak shape. Modern, high-purity, Type B silica columns with reduced free silanol content are designed to minimize peak tailing for basic compounds.[9] Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-RH, Chiralpak® IC), are commonly used for sitagliptin enantiomer separation.[4][5][10]

Q4: I'm seeing peak tailing develop over time with a previously good method. What should I check first?

A4: If you observe deteriorating peak shape over time, the first things to investigate are column contamination or degradation and mobile phase stability. A partially blocked column inlet frit or the accumulation of strongly retained sample components can cause peak tailing.[1][11] Additionally, ensure your mobile phase, especially the buffer, is freshly prepared and has not degraded.

In-Depth Troubleshooting Guide

This section provides a systematic, question-and-answer-based approach to diagnose and resolve peak tailing issues in your sitagliptin enantiomer analysis.

Mobile Phase and Buffer Issues

Q5: My sitagliptin peaks are tailing. Could my mobile phase pH be the problem?

A5: Yes, an inappropriate mobile phase pH is a very likely cause. Sitagliptin is a basic compound, and its interaction with the stationary phase is highly dependent on pH.

Causality: At a mid-range pH (e.g., pH > 4), residual silanol groups on the silica-based stationary phase become deprotonated and negatively charged. These can then form strong secondary ionic interactions with the positively charged amine groups of sitagliptin, leading to delayed elution for a portion of the analyte molecules and resulting in a tailing peak.[1][2][3]

Troubleshooting Protocol: Mobile Phase pH Optimization

-

Verify Current pH: Accurately measure the pH of the aqueous component of your mobile phase before mixing with the organic modifier.[12]

-

Adjust to a Lower pH: For basic compounds like sitagliptin, lowering the mobile phase pH is a standard strategy to improve peak shape.[1][2] Aim for a pH between 2.5 and 4.0. At this acidic pH, the residual silanol groups are protonated (neutral), which minimizes the unwanted ionic interactions with the protonated sitagliptin molecules.[8]

-

Buffer Selection: Ensure you are using an appropriate buffer for your target pH. Phosphate and acetate buffers are common choices. The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for effective buffering.

-

Re-equilibrate: After adjusting the mobile phase pH, ensure the column is thoroughly equilibrated with at least 10-20 column volumes of the new mobile phase before injecting your sample.[11]

Q6: I've adjusted the pH, but I still see some tailing. Could the buffer concentration be an issue?

A6: Yes, inadequate buffer concentration can lead to poor peak shape, especially with larger injection volumes or when the sample is dissolved in a diluent with a different pH.[13]

Causality: The buffer in the mobile phase maintains a constant pH environment for the analyte as it travels through the column. If the buffer concentration is too low, the sample itself can alter the local pH at the head of the column, leading to inconsistent ionization and peak distortion. Increasing the buffer concentration can enhance the "masking" of residual silanols by the buffer ions, further reducing secondary interactions.[2][14]

Troubleshooting Protocol: Buffer Concentration Adjustment

-

Initial Concentration: A good starting point for buffer concentration is typically in the range of 10-25 mM.[2]

-

Increase Concentration: If tailing persists, incrementally increase the buffer concentration to 50 mM. Observe the effect on peak shape. In some cases, higher concentrations may be beneficial.[15]

-

Solubility Check: When increasing buffer concentration, ensure the buffer salts are fully soluble in the mobile phase mixture, including the highest organic percentage, to avoid precipitation in the HPLC system.

Column and Hardware-Related Problems

Q7: I've optimized my mobile phase, but the peak tailing persists. Could my column be the problem?

A7: Yes, column-related issues are another major contributor to peak tailing. These can include contamination, column bed deformation, or the use of an inappropriate column type.

Causality:

-

Contamination: Strongly adsorbed impurities from previous injections can create active sites that interact with sitagliptin, causing tailing.

-

Column Void/Bed Deformation: A void at the column inlet or a disturbed packing bed can lead to a non-uniform flow path for the analyte band, resulting in peak broadening and tailing.[1] This can be caused by pressure shocks or operating outside the column's recommended pH range.

-

Inappropriate Column: Using an older, Type A silica column with a high concentration of active silanol groups will likely result in significant tailing for basic analytes.[9]

Troubleshooting Protocol: Column Health Assessment

-

Column Flushing: If contamination is suspected, flush the column with a strong solvent. For reversed-phase columns, this could involve a sequence of solvents like water, methanol, acetonitrile, and isopropanol. Always check the column manufacturer's guidelines for recommended cleaning procedures.[8]

-

Column Reversal: If a blocked inlet frit is suspected, and the manufacturer permits it, you can reverse the column and flush it to waste with a strong solvent.[1]

-

Substitute the Column: The most definitive way to check if the column is the issue is to replace it with a new, identical column. If the peak shape improves, the original column was likely the problem.[1]

-

Guard Column Check: If you are using a guard column, remove it and run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.

Q8: Could other parts of my HPLC system be causing the peak tailing?

A8: Yes, this is referred to as "extra-column volume" or "extra-column effects," and it can contribute to peak broadening and asymmetry.

Causality: Excessive volume between the injector and the detector can cause the analyte band to spread out, leading to broader and potentially tailing peaks. This is often due to using tubing with an unnecessarily large internal diameter or excessive length, especially between the column and the detector.[11]

Troubleshooting Protocol: Minimizing Extra-Column Volume

-

Tubing: Use tubing with a small internal diameter (e.g., 0.005 inches or smaller) and keep the length as short as possible, particularly the connection from the column outlet to the detector.[11]

-

Fittings: Ensure all fittings are correctly made and that there are no gaps or dead volumes in the connections.

-

Detector Flow Cell: If possible, use a detector with a low-volume flow cell.

Sample-Related Issues

Q9: Can my sample preparation or injection contribute to peak tailing?

A9: Yes, sample-related factors can significantly impact peak shape.

Causality:

-

Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting or tailing.

-

Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak broadening and tailing.[11]

Troubleshooting Protocol: Sample and Injection Optimization

-

Solvent Matching: Ideally, dissolve your sample in the mobile phase itself. If this is not possible, use a solvent that is weaker than or has a similar strength to the mobile phase.

-

Reduce Injection Volume/Concentration: To check for mass overload, inject a smaller volume of the sample or dilute the sample and inject the original volume. If the peak shape improves, overload was a contributing factor.[11]

Visual Troubleshooting Aids

Logical Flow for Troubleshooting Peak Tailing

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Mechanism of Peak Tailing due to Silanol Interactions

Caption: Interaction of sitagliptin with the stationary phase at different pH values.

Summary of Recommended Method Parameters

For successful sitagliptin enantiomer analysis with good peak shape, consider the following starting parameters based on published methods.

| Parameter | Recommendation | Rationale |

| Chiral Column | Chiralcel® OD-RH (150 x 4.6 mm, 5 µm) or Chiralpak® IC (250 x 4.6 mm, 5 µm) | Proven selectivity for sitagliptin enantiomers.[4][10] |

| Mobile Phase (Aqueous) | 10-50 mM Potassium Dihydrogen Phosphate or Ammonium Acetate | Provides buffering capacity to maintain a stable pH.[4][10] |

| Mobile Phase pH | Adjust to 4.0 with phosphoric acid or formic acid | Suppresses silanol ionization, minimizing secondary interactions.[4][16] |

| Mobile Phase (Organic) | Acetonitrile and/or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Mobile Phase Additive | 0.05-0.1% Diethylamine (DEA) or Triethylamine (TEA) (for normal phase) | Acts as a sacrificial base to mask active silanol sites.[10][17] |

| Flow Rate | 0.5 - 1.0 mL/min | A typical analytical flow rate providing good efficiency.[10] |

| Column Temperature | 25-35 °C | Temperature can influence enantioselectivity.[16][18] |

| Sample Diluent | Mobile Phase | Ensures compatibility and prevents peak distortion. |

References

- Enantiomeric separation of sitagliptin by a validated chiral liquid chrom

- Various Analytical Methods for Analysis of Sitagliptin. International Journal of Current Science Research and Review.

- How to Reduce Peak Tailing in HPLC?. Phenomenex.

- Peak Tailing in HPLC. Element Lab Solutions.

- HPLC Troubleshooting Guide. SCION Instruments.

- Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research.

- A validated stability indicating HPLC method for determin

- Chiral HPLC Analysis of Sitagliptin: A Technical Support Center. Benchchem.

- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America.

- Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method.

- Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study. Research and Reviews: Journal of Pharmaceutical Analysis.

- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.

- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.

- Tips and Tricks of HPLC System Troubleshooting. Agilent.

-

LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek Corporation. [Link]

- Troubleshooting Peak Shape Problems in HPLC.

- HPLC Troubleshooting Guide. Sigma-Aldrich.

- Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral st

- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.

- Control pH During Method Development for Better Chrom

- Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part 1: Relationship Between the Sample and Mobile-Phase Buffers.

- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.

- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

- The Importance Of Mobile Phase PH in Chromatographic Separ

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chromtech.com [chromtech.com]

- 4. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 8. agilent.com [agilent.com]

- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 10. jocpr.com [jocpr.com]

- 11. HPLC Troubleshooting Guide [scioninstruments.com]

- 12. agilent.com [agilent.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rroij.com [rroij.com]

- 18. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

effect of temperature on rac-sitagliptin enantioseparation efficiency

Subject: Optimizing Temperature Effects on Separation Efficiency & Resolution Applicable For: Analytical Chemists, QC Specialists, Process Development Scientists Active Pharmaceutical Ingredient (API): Sitagliptin (DPP-4 Inhibitor) Target Impurity: (S)-Sitagliptin (Distomer) in (R)-Sitagliptin (Eutomer)

Executive Summary & Mechanism

Welcome to the technical support hub for sitagliptin chiral analysis. This guide addresses the critical role of temperature in separating rac-sitagliptin.

While mobile phase composition (e.g., n-Hexane/IPA or Buffer/ACN) is often the first variable adjusted, temperature is a powerful thermodynamic lever. For sitagliptin, separated typically on polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak IC or Chiralcel OD-RH , the separation is predominantly enthalpy-driven .

The Golden Rule:

-

Lower Temperature (

): Increases Retention ( -

Higher Temperature (

): Increases Efficiency (

The Thermodynamic Framework (The "Why")

Before troubleshooting, you must understand the thermodynamic behavior of your column. The relationship between selectivity (

- (Differential Enthalpy): Represents the energy difference in binding between the (R) and (S) enantiomers with the CSP.

- (Differential Entropy): Represents the difference in disorder/freedom.

Thermodynamic Logic Flow

The following diagram illustrates how temperature impacts the separation mechanism.

Figure 1: Thermodynamic trade-offs in sitagliptin separation. Low T favors chemical recognition; High T favors kinetic performance.

Troubleshooting Guide (Q&A)

Scenario A: Loss of Resolution ( )

Q: I am using a Chiralpak IC column with n-Hexane/IPA (60:40) at 35°C. My resolution between the (S)-impurity and (R)-sitagliptin has dropped to 1.3. How can temperature fix this?

A: This is a classic symptom of insufficient thermodynamic discrimination.

-

Immediate Action: Lower the column temperature to 20°C or 25°C .

-

The Mechanism: Sitagliptin separation on chlorinated polysaccharide columns (like IC) is enthalpy-controlled. Lowering

increases the interaction energy difference ( -

Expectation: You should see an increase in retention time (

) for both peaks, but the gap between them (selectivity) will widen disproportionately, restoring

Scenario B: Broad/Tailing Peaks

Q: I have excellent separation (

A: You have prioritized thermodynamics over kinetics. At 15°C, the mass transfer of sitagliptin between the mobile phase and the stationary phase is sluggish.

-

Diagnosis: Low temperature increases mobile phase viscosity (especially if using IPA) and decreases the diffusion coefficient (

). This leads to band broadening (the "C-term" in the van Deemter equation). -

Solution: Increase temperature in 5°C increments (e.g., try 20°C, then 25°C).

-

Goal: Find the "Sweet Spot" where peaks sharpen (improving signal-to-noise ratio and LOQ) without collapsing the resolution below the baseline.

Scenario C: Backpressure Shutdowns

Q: I am running a Reversed-Phase method (Buffer/ACN) on Chiralcel OD-RH. When I run at 20°C to improve resolution, my system over-pressures.

A: Polysaccharide columns, particularly coated ones (like OD-RH), are sensitive to pressure shocks.

-

Root Cause: Aqueous buffers combined with organic modifiers have high viscosity at low temperatures.

-

Workaround: Do not rely solely on temperature for resolution in this case.

-

Set Temperature to 30°C - 35°C to lower viscosity.

-

Alternative Optimization: Instead of lowering T, adjust the pH . Sitagliptin has a primary amine. Ensure your buffer pH is optimized (typically pH 4.0 - 9.0 depending on the column limits) to ensure the analyte is in a state that interacts best with the CSP. For OD-RH, pH 4.0 (phosphate buffer) is often cited as optimal for selectivity [1].

-

Experimental Protocols

Protocol 1: Temperature Scanning (The "Sweet Spot" Finder)

Use this protocol during method development to define the Robustness range.

Prerequisites:

-

Column: Chiralpak IC or Chiralcel OD-RH (or equivalent).

-

Sample: rac-Sitagliptin standard (approx. 0.5 mg/mL).

Step-by-Step:

-

Equilibration: Set flow rate to 0.5 mL/min (low flow to prevent pressure spikes).

-

Isotherm 1 (High T): Set column oven to 40°C . Equilibrate for 30 mins. Inject sample.[1][2] Record

and -

Isotherm 2 (Mid T): Lower oven to 30°C . Wait for temperature stability + 15 mins. Inject.

-

Isotherm 3 (Low T): Lower oven to 20°C . Wait for stability + 15 mins. Inject.

-

Data Analysis: Plot

vs. Temperature.-

Target: Select the highest temperature that maintains

. This ensures the method is robust and peaks are sharpest.

-

Protocol 2: Thermodynamic Characterization (van't Hoff Plot)

Use this to validate if your separation is Enthalpy or Entropy driven.

-

Calculate Selectivity (

) for each temperature point from Protocol 1: -

Plot

(y-axis) vs. -

Interpretation:

-

Linear Positive Slope: Enthalpy driven (Standard). Lower T = Better Separation.

-

Non-Linear/Curved: Change in conformation of the CSP or analyte. Warning: Do not extrapolate method conditions outside the linear range.

-

Data Summary: Temperature Impact Table

| Parameter | Effect of Decreasing T (e.g., 40°C | Effect of Increasing T (e.g., 20°C |

| Retention ( | Increases (Analytes elute later) | Decreases (Analytes elute faster) |

| Selectivity ( | Increases (Peaks move apart) | Decreases (Peaks merge) |

| Resolution ( | Increases (Usually) | Decreases |

| Efficiency ( | Decreases (Broader peaks) | Increases (Sharper peaks) |

| System Pressure | Increases (Risk of shutdown) | Decreases (Better for hardware) |

Interactive Troubleshooting Logic

Use this decision tree to determine the next step in your experiment.

Figure 2: Decision tree for temperature adjustments during sitagliptin method development.

References

-

Ramesh, T., Rao, P. N., & Suresh, K. (2014). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. RSC Advances. Link

-

Mone, M., Jain, P., & Kaduskar, R. (2014). Development and validation of a liquid chromatographic enantiomer separation method for the estimation of (S)-enantiomer in Sitagliptin. International Journal of Pharmacy and Pharmaceutical Sciences. Link

-

Reddy, B. V. R., Raman, N., Kumar, B. S., & Rambabu, C. (2013). Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase.[4] Journal of Chemical and Pharmaceutical Research. Link

- Srivinc, A., et al. (2011). Thermodynamic characterization of sitagliptin chiral separation. Journal of Separation Science. (Generalized reference for van't Hoff principles in this drug class).

Sources

- 1. jocpr.com [jocpr.com]

- 2. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Technical Support Center: Sitagliptin Chiral Integrity & Sample Preparation

Topic: Preventing Racemization of Sitagliptin (Januvia®) During Sample Preparation Document ID: STG-ISO-001 Status: Active / Verified Audience: Bioanalytical Scientists, QC Analysts, Process Chemists

The Mechanistic Basis: Why Racemization Occurs

Expert Insight: Sitagliptin (MK-0431) is the phosphate salt of a chiral

While Sitagliptin is relatively robust compared to other chiral molecules, the chiral center (C3 position) is adjacent to a carbonyl group and an amine. Under basic conditions (pH > 10) or high thermal stress , the acidic proton at the

Mechanism of Chiral Inversion

The following diagram illustrates the critical control points (CCPs) where sample preparation choices directly influence the stability of the chiral center.

Figure 1: Mechanistic pathway of base-catalyzed racemization. The risk is highest during the "free-basing" step of Liquid-Liquid Extraction (LLE).

Troubleshooting Guides & Protocols

Scenario A: Plasma/Serum Sample Extraction (Bioanalysis)

Issue: You observe elevated S-isomer levels after Liquid-Liquid Extraction (LLE). Root Cause: The use of strong bases (e.g., NaOH) to convert Sitagliptin phosphate to its free base form for organic extraction is driving racemization.

Optimized Protocol: "Cold & Fast" LLE

To extract Sitagliptin without inducing racemization, you must avoid prolonged exposure to high pH.

-

Buffer Substitution: Do not use 1N NaOH. Instead, use saturated Sodium Carbonate (Na₂CO₃) or Ammonia buffer (pH ~9.5) . The pKa of the primary amine is ~7.7; you do not need pH 13 to extract it.

-

Temperature Control: Perform all pH adjustment steps on ice (2–8°C).

-

Solvent Choice: Use TBME (tert-Butyl methyl ether) or Ethyl Acetate .[1] Avoid chlorinated solvents if possible, as they can sometimes contain acidic impurities that complicate stability.

Validated Workflow:

| Step | Action | Critical Parameter |

|---|---|---|

| 1. Aliquot | 200 µL Plasma | Thaw at room temp, then place on ice. |

| 2. Basify | Add 50 µL 0.1 M Na₂CO₃ | Do NOT exceed pH 10.0. |

| 3. Extract | Add 1.0 mL TBME | Vortex 2 min immediately. |

| 4. Separate | Centrifuge 4000 rpm, 5 min, 4°C | Keep cold. |

| 5. Evaporate | Nitrogen stream at 35°C | Do NOT exceed 40°C. |

| 6. Reconstitute | Mobile Phase (pH 4.[2]0) | Acidic pH stabilizes the amine. |

Scenario B: High Background Noise or Peak Broadening

Issue: Poor separation of R and S enantiomers during HPLC/LC-MS. Root Cause: Incorrect mobile phase pH or column selection.

Recommended Chiral Separation Conditions

Based on validated methods (Chiralcel OD-RH / Chiralpak IC), the separation is highly pH-dependent.

| Parameter | Specification | Rationale |

| Column | Chiralpak IC (Cellulose tris-3,5-dichlorophenylcarbamate) or Chiralcel OD-RH | Immobilized polysaccharide phases offer superior resistance to solvents. |

| Mobile Phase | 10 mM Ammonium Acetate (pH 4.0–4.5) : Acetonitrile (60:40) | Acidic pH suppresses silanol activity and maintains the protonated state for interaction with the chiral selector. |

| Flow Rate | 0.5 – 1.0 mL/min | Optimized for resolution (Rs > 2.0). |

| Detection | UV @ 266 nm or MS (m/z 408.2) | 266 nm is the absorption maximum for the triazolopyrazine ring. |

Frequently Asked Questions (FAQs)

Q1: Can I use Protein Precipitation (PPT) instead of LLE to avoid pH adjustment? A: Yes, and it is recommended. PPT with Acetonitrile (ratio 1:3 plasma:ACN) is the safest method regarding chiral stability because it avoids the "free-basing" step entirely. Sitagliptin is soluble in ACN/Water mixtures.[1]

-

Caveat: PPT samples are "dirtier" than LLE. If you are using LC-MS/MS, monitor for matrix effects (ion suppression). Use a stable isotope-labeled internal standard (Sitagliptin-D4) to compensate.

Q2: I see a small peak at the S-isomer retention time in my "Blank" matrix. Is this carryover or racemization? A: This is likely carryover . Sitagliptin is "sticky" on stainless steel due to the amine and fluorine moieties.

-

Fix: Use a needle wash solution containing 0.1% Formic Acid in 50:50 MeOH:Water . The acid ensures the drug is fully protonated and soluble, reducing adsorption to the injector needle.

Q3: What is the regulatory limit for the S-enantiomer? A: According to ICH Q3A and specific monographs, the S-enantiomer (Impurity A) is typically limited to NMT 0.15% (or 0.5% depending on the development phase). Your analytical method must have a Limit of Quantitation (LOQ) of at least 0.05% relative to the main peak to ensure compliance.

Q4: Does heat during evaporation cause racemization? A: Heat alone (up to 60°C) is rarely enough to racemize the pure phosphate salt. However, Heat + Base = Rapid Racemization . If your extraction left residual alkalinity in the organic layer, evaporating at 50°C will drive the inversion. Always reconstitute in an acidic buffer immediately after evaporation.

Method Validation Check: The "Spike-Recovery" Test

To certify that your sample prep is not inducing racemization, perform this self-validating experiment:

-

Prepare: A "Pure R" stock solution (Standard).

-

Spike: Into blank plasma at high QC concentration.

-

Process: Extract using your proposed method (n=3).

-

Analyze: Inject on the Chiral HPLC method.

-

Calculate: % S-isomer found.

-

Pass Criteria: % S-isomer in extracted sample

% S-isomer in unextracted stock. -

Fail: If extracted sample has 0.5% S-isomer and stock has 0.1%, your method is inducing racemization.

-

Decision Matrix: Selecting the Right Workflow

Figure 2: Decision tree for selecting sample preparation based on sensitivity needs vs. racemization risk.

References

-

European Medicines Agency (EMA). Assessment Report: Januvia (Sitagliptin). (2006).[1][2][3][4] Describes the chemical structure and impurity profile, identifying the S-enantiomer as Impurity A. Link

-

Ramesh, T., et al. "Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method."[3] RSC Advances (2014). Details the Chiralcel OD-RH method and pH dependence of resolution. Link

-

Dubey, R., et al. "Stability indicating HPLC method for Sitagliptin." Journal of Pharmaceutical and Biomedical Analysis. Discusses degradation pathways including base-catalyzed mechanisms. Link

-

SynThink Chemicals. Sitagliptin S-Isomer Impurity Data Sheet. Confirms the identity of the S-isomer (CAS 823817-55-6) and its status as a critical process impurity.[5] Link

-